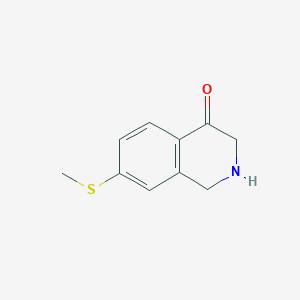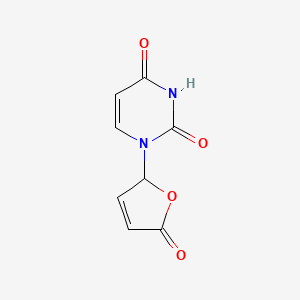![molecular formula C12H9N B12906269 2H-Azuleno[1,2-c]pyrrole CAS No. 112091-92-6](/img/structure/B12906269.png)
2H-Azuleno[1,2-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azuleno[1,2-c]pyrrole is a heterocyclic compound that features a unique structure combining azulene and pyrrole moieties. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color, while pyrrole is a five-membered nitrogen-containing ring. The fusion of these two structures results in a compound with interesting chemical and physical properties, making it a subject of significant research interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azuleno[1,2-c]pyrrole typically involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione. This intermediate is then condensed with isatoic anhydrides to yield azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione . Another approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines or silyl enol ethers through cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-Azuleno[1,2-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions occur primarily at the azulene moiety due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted azuleno[1,2-c]pyrroles, depending on the specific reagents and conditions used.
Scientific Research Applications
2H-Azuleno[1,2-c]pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Azuleno[1,2-c]pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anti-cancer effects are linked to the induction of apoptosis in cancer cells . The exact molecular pathways can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
- Azuleno[1,2-b]pyrrole
- Azuleno[1,2-b]furan
- Benz[a]azulenes
Uniqueness
2H-Azuleno[1,2-c]pyrrole is unique due to its fused structure, which combines the properties of both azulene and pyrrole. This fusion results in enhanced aromaticity and stability, as well as unique electronic properties that are not observed in its individual components or other similar compounds .
Properties
CAS No. |
112091-92-6 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2H-azuleno[1,2-c]pyrrole |
InChI |
InChI=1S/C12H9N/c1-2-4-9-6-10-7-13-8-12(10)11(9)5-3-1/h1-8,13H |
InChI Key |
DNLLBVJQXZOYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC3=CNC=C23)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)


